Enhanced Lipophilicity vs. Methoxy Analog Improves Permeability Profile
The target compound (CAS 299922-81-9) possesses a significantly higher predicted LogP compared to its direct 4-methoxyphenyl analog, indicating greater lipophilicity [1][2]. This difference is a key selection parameter for central nervous system (CNS) drug discovery and other applications where passive membrane permeability is a critical requirement.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 3.971 |
| Comparator Or Baseline | 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Methoxy Analog): LogP = 3.442 |
| Quantified Difference | +0.529 LogP units (Target is more lipophilic) |
| Conditions | Predicted values from JChem calculations on supplier database (Chembase.cn). |
Why This Matters
A higher LogP is strongly correlated with increased membrane permeability, making this ethoxy scaffold a superior choice for projects requiring intracellular target engagement or blood-brain barrier penetration.
- [1] Chembase.cn. (n.d.). 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol - ChemBase ID 239694. Retrieved May 13, 2026. View Source
- [2] Chembase.cn. (n.d.). 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol - ChemBase ID 239693. Retrieved May 13, 2026. View Source
